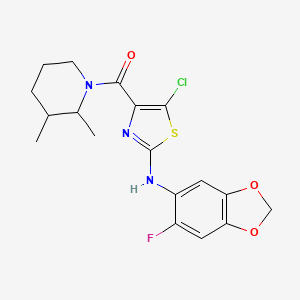

GSK2332255B

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H19ClFN3O3S |

|---|---|

Molekulargewicht |

411.9 g/mol |

IUPAC-Name |

[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C18H19ClFN3O3S/c1-9-4-3-5-23(10(9)2)17(24)15-16(19)27-18(22-15)21-12-7-14-13(6-11(12)20)25-8-26-14/h6-7,9-10H,3-5,8H2,1-2H3,(H,21,22) |

InChI-Schlüssel |

GGKQWFQQUMWVOB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCN(C1C)C(=O)C2=C(SC(=N2)NC3=CC4=C(C=C3F)OCO4)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK2332255B

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2332255B is a potent and selective antagonist of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels. These non-selective cation channels are implicated in the pathophysiology of various cardiovascular diseases, particularly pathological cardiac hypertrophy. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and its application in preclinical models of cardiac hypertrophy. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: TRPC3 and TRPC6 Antagonism

This compound functions as a dual inhibitor of TRPC3 and TRPC6, two homologous, non-voltage-gated, calcium-permeable cation channels.[1][2] The activation of these channels, often downstream of Gq/11-coupled receptors, leads to an influx of cations, including Ca2+, which triggers a cascade of intracellular signaling events culminating in pathological cardiac hypertrophy.[1][3] this compound effectively blocks these channels, thereby attenuating the downstream pathological signaling.

In Vitro Potency and Selectivity

This compound demonstrates high potency for both rat TRPC3 and TRPC6 channels with IC50 values in the low nanomolar range.[4] Its selectivity for TRPC3/6 is significant, with over 100-fold greater inhibition compared to other calcium-permeable channels.[4]

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Species | Reference |

| TRPC3 | 5 | Rat | [4] |

| TRPC6 | 4 | Rat | [4] |

Table 2: Selectivity Profile of this compound

| Channel | Selectivity vs. TRPC3/6 | Reference |

| Other calcium-permeable channels | ≥100-fold | [4] |

Signaling Pathway: Inhibition of the Calcineurin-NFAT Pathway

A key signaling pathway implicated in pathological cardiac hypertrophy is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Pro-hypertrophic stimuli, such as angiotensin II (Ang II) and endothelin-1 (ET-1), activate Gq/11-coupled receptors, leading to the activation of Phospholipase C (PLC). PLC, in turn, generates diacylglycerol (DAG), which directly activates TRPC3 and TRPC6 channels.[3] The subsequent cation influx contributes to the activation of calcineurin, a calcium-dependent phosphatase. Calcineurin then dephosphorylates NFAT, enabling its translocation to the nucleus where it promotes the transcription of genes associated with cardiac hypertrophy.

This compound, by blocking TRPC3 and TRPC6, prevents the initial cation influx, thereby inhibiting the activation of the calcineurin-NFAT signaling cascade.[4][5]

Experimental Protocols

In Vitro NFAT-Luciferase Reporter Gene Assay in HEK293T Cells

This assay is used to quantify the inhibitory effect of this compound on Ang II- or ET-1-induced NFAT activation.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are transiently co-transfected with expression plasmids for a TRPC channel (TRPC3 or TRPC6) and an NFAT-luciferase reporter construct using a suitable transfection reagent (e.g., Lipofectamine). A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment and Stimulation:

-

24 hours post-transfection, cells are pre-incubated with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle (DMSO) for a specified period (e.g., 30 minutes).

-

Cells are then stimulated with a pro-hypertrophic agonist, such as Angiotensin II (e.g., 100 nM) or Endothelin-1 (e.g., 100 nM), for a defined duration (e.g., 6 hours).

-

-

Luciferase Activity Measurement:

-

Following stimulation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

The dose-dependent inhibition of NFAT activation by this compound is then calculated.

-

In Vitro Cardiac Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)

This model assesses the ability of this compound to inhibit agonist-induced hypertrophic responses in primary cardiac cells.

Methodology:

-

Isolation and Culture of NRVMs:

-

Ventricles from 1-2 day old Sprague-Dawley rat pups are isolated and subjected to enzymatic digestion to isolate cardiomyocytes.

-

NRVMs are plated on fibronectin-coated culture dishes and maintained in a serum-free medium.

-

-

Induction of Hypertrophy and Treatment:

-

After a period of stabilization, NRVMs are treated with this compound at various concentrations.

-

Hypertrophy is induced by adding Angiotensin II (e.g., 1 µM) or Endothelin-1 (e.g., 100 nM) to the culture medium for 48-72 hours.

-

-

Assessment of Hypertrophic Markers:

-

Cell Size Measurement: Cells are fixed and stained with an antibody against a cardiomyocyte-specific marker (e.g., α-actinin). The surface area of individual cells is measured using imaging software.

-

Protein Synthesis: The rate of protein synthesis is determined by measuring the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into total cellular protein.

-

Gene Expression Analysis: The expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), is quantified by quantitative real-time PCR (qRT-PCR).

-

In Vivo Studies and Pharmacokinetics

The in vivo efficacy of this compound has been investigated in rodent models of pressure overload-induced cardiac hypertrophy, such as the transverse aortic constriction (TAC) model. However, its utility in these models was significantly limited by rapid metabolism and high protein binding, which prevented the maintenance of therapeutically effective plasma concentrations.[1][2]

Despite these pharmacokinetic challenges, studies have shown that this compound can exert some antifibrotic effects in pressure overload models.[1][2] Furthermore, genetic deletion studies have provided strong validation for the therapeutic target. While individual gene deletion of either TRPC3 or TRPC6 alone did not protect against cardiac hypertrophy, the combined deletion of both channels was protective, supporting the rationale for dual inhibition with a compound like this compound.[2]

Table 3: In Vivo and Pharmacokinetic Properties of this compound

| Property | Observation | Implication | Reference |

| In Vivo Efficacy (Rodent Models) | Limited by rapid metabolism and high protein binding | Challenges for maintaining therapeutic concentrations in vivo | [1][2] |

| Antifibrotic Effects | Observed in pressure overload models | Suggests a potential therapeutic benefit despite pharmacokinetic limitations | [1][2] |

Conclusion

This compound is a potent and selective dual antagonist of TRPC3 and TRPC6 channels. Its mechanism of action centers on the inhibition of agonist-induced cation influx, which in turn blocks the downstream calcineurin-NFAT signaling pathway, a critical driver of pathological cardiac hypertrophy. While in vitro studies have robustly demonstrated its efficacy in cellular models of cardiac hypertrophy, its translation to in vivo models has been hampered by unfavorable pharmacokinetic properties. Nevertheless, the preclinical data strongly support the therapeutic potential of targeting both TRPC3 and TRPC6 for the treatment of cardiovascular diseases characterized by pathological remodeling. Further drug development efforts focusing on improving the pharmacokinetic profile of TRPC3/6 dual inhibitors are warranted.

References

- 1. pnas.org [pnas.org]

- 2. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK2332255B: A Potent Dual Inhibitor of TRPC3 and TRPC6 Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2332255B is a potent and selective small-molecule inhibitor of the transient receptor potential canonical (TRPC) 3 and TRPC6 channels. These non-selective cation channels are implicated in a variety of physiological and pathological processes, including cardiovascular diseases such as cardiac hypertrophy.[1][2][3] TRPC3 and TRPC6 are activated downstream of Gq-coupled protein receptors, leading to an influx of Ca2+ and subsequent activation of signaling pathways, notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, a key regulator of hypertrophic gene expression.[4][5] This guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and visualization of the relevant signaling pathways and experimental workflows.

Pharmacological Data

This compound and its structural analog, GSK2833503A, are characterized by their high potency and selectivity for TRPC3 and TRPC6 channels.[1][6] The following tables summarize the available quantitative data for these compounds and their inactive controls.

Table 1: Potency of TRPC3/6 Inhibitors [1][7]

| Compound | Target | IC50 (nM) | Assay System |

| This compound (GSK255B) | rat TRPC3 | 5 | Patch-clamp in HEK cells |

| rat TRPC6 | 4 | Patch-clamp in HEK cells | |

| GSK2833503A (GSK503A) | TRPC3 | 21 | Patch-clamp in HEK cells |

| TRPC6 | 3 | Patch-clamp in HEK cells | |

| GSK2346383A (Inactive Control) | TRPC3 | > 25,000 | Patch-clamp in HEK cells |

| TRPC6 | > 25,000 | Patch-clamp in HEK cells | |

| GSK2402678A (Inactive Control) | TRPC3 | > 25,000 | Patch-clamp in HEK cells |

| TRPC6 | > 25,000 | Patch-clamp in HEK cells |

Table 2: Selectivity Profile of this compound and GSK2833503A [1]

| Off-Target | IC50 |

| Voltage-gated calcium channel (CaV1.2) | > 10,000 nM (10 µM) |

| hERG | > 50,000 nM (50 µM) |

| Voltage-gated sodium channel (NaV1.5) | > 3,300 nM (3.3 µM) |

These compounds exhibit a selectivity of over 100-fold for TRPC3/6 compared to other calcium-permeable channels.[1][7]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly blocking the ion-conducting pore of TRPC3 and TRPC6 channels. This inhibition prevents the influx of Ca2+ that is triggered by the activation of Gq-coupled receptors, such as the angiotensin II receptor (AT1R) or the endothelin-1 receptor (ET-1R). The subsequent reduction in intracellular Ca2+ levels prevents the activation of the calcium-dependent phosphatase calcineurin, which in turn inhibits the dephosphorylation and nuclear translocation of the transcription factor NFAT. Consequently, the expression of pro-hypertrophic genes is suppressed.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is for determining the inhibitory concentration (IC50) of this compound on TRPC3 and TRPC6 channels expressed in Human Embryonic Kidney (HEK) 293 cells.

a. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

For transient transfection, co-transfect cells with plasmids encoding for the desired TRPC channel (rat TRPC3 or TRPC6) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

-

Recordings are typically performed 24-48 hours post-transfection.

b. Solutions:

-

External Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 5 Na2ATP, and 0.1 Na3GTP (pH adjusted to 7.2 with CsOH).

c. Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at room temperature using a patch-clamp amplifier and data acquisition system.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Obtain a gigaohm seal (>1 GΩ) on a transfected cell and then rupture the membrane to establish the whole-cell configuration.

-

Hold the cell at a potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 300 ms) every 10 seconds to elicit TRPC channel currents.

-

Activate the channels by perfusing the cells with an agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG) (e.g., 100 µM).

-

Once a stable baseline current is established, apply increasing concentrations of this compound (dissolved in DMSO and diluted in the external solution) to the bath.

d. Data Analysis:

-

Measure the peak outward current at +100 mV for each concentration of the inhibitor.

-

Normalize the current to the baseline current before inhibitor application.

-

Plot the normalized current as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Imaging in Neonatal Cardiomyocytes

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to agonist stimulation and inhibition by this compound using the ratiometric fluorescent indicator Fura-2/AM.

a. Cell Preparation:

-

Isolate neonatal rat ventricular myocytes using standard enzymatic digestion protocols.

-

Plate the myocytes on collagen-coated glass coverslips and culture for 24-48 hours.

b. Dye Loading:

-

Prepare a loading buffer containing Fura-2/AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in a suitable physiological salt solution (e.g., Tyrode's solution).

-

Incubate the cells with the loading buffer for 30-45 minutes at room temperature in the dark.

-

Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the AM ester for at least 30 minutes.

c. Calcium Imaging:

-

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

-

Perfuse the cells with a Ca2+-free solution containing 1 µM thapsigargin to deplete intracellular calcium stores.

-

Switch to a 2 mM Ca2+ containing solution to measure baseline Ca2+ entry.

-

Stimulate the cells with an agonist such as phenylephrine (PE, 20 µM) to induce Ca2+ influx through TRPC channels.

-

To test the effect of the inhibitor, pre-incubate the cells with this compound before and during agonist stimulation.

d. Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The F340/F380 ratio is proportional to the intracellular calcium concentration.

-

Quantify the change in the F340/F380 ratio upon agonist stimulation in the presence and absence of the inhibitor.

NFAT-Luciferase Reporter Assay

This assay is used to assess the functional consequence of TRPC3/6 inhibition on the downstream NFAT signaling pathway.

a. Cell Culture and Transfection:

-

Culture HEK293T cells as described previously.

-

Co-transfect the cells with plasmids encoding:

-

The Gq-coupled receptor of interest (e.g., AT1R).

-

An NFAT-luciferase reporter construct (containing multiple NFAT response elements driving the expression of firefly luciferase).

-

A constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).

-

The TRPC channel of interest (TRPC3 or TRPC6).

-

b. Assay Procedure:

-

24 hours post-transfection, seed the cells into a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an agonist (e.g., Angiotensin II, 100 nM) for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

c. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the results as a percentage of the maximal agonist-induced response in the absence of the inhibitor.

-

Plot the normalized luciferase activity against the inhibitor concentration and fit to a dose-response curve to determine the functional IC50.

In Vivo Studies and Limitations

While this compound and GSK2833503A have demonstrated efficacy in cellular models, their in vivo application in rodent models has been challenging due to rapid metabolism and high protein binding, which has limited the ability to achieve sustained and effective plasma concentrations.[2] Despite these pharmacokinetic limitations, some anti-fibrotic effects were observed in a pressure overload model.[2] These findings highlight the therapeutic potential of dual TRPC3/6 inhibition, while also underscoring the need for further optimization of the pharmacokinetic properties of this class of compounds for in vivo applications.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of TRPC3 and TRPC6 channels in health and disease. Its high potency and selectivity make it a superior alternative to less specific TRP channel blockers. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and similar compounds. Further development of dual TRPC3/6 inhibitors with improved pharmacokinetic profiles holds promise for the treatment of cardiovascular and other diseases where these channels are implicated.

References

- 1. pnas.org [pnas.org]

- 2. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fura-2 fluorescent technique for the assessment of Ca2+ homeostasis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]

GSK2332255B: A Dual TRPC3/TRPC6 Antagonist for Cardiac Hypertrophy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pathological cardiac hypertrophy, a maladaptive enlargement of the heart muscle, is a significant contributor to the progression of heart failure. A key signaling pathway implicated in this process involves the Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6. These non-selective cation channels, which are upregulated in cardiac disease, play a crucial role in mediating calcium influx in response to hypertrophic stimuli. GSK2332255B has emerged as a potent and selective dual antagonist of TRPC3 and TRPC6 channels, offering a targeted therapeutic strategy to mitigate cardiac hypertrophy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visual representation of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-hypertrophic effects by selectively inhibiting TRPC3 and TRPC6 channels. These channels are activated downstream of Gq-coupled protein receptors by agonists such as angiotensin II (Ang II) and endothelin-1 (ET-1).[1][2] The activation of these receptors leads to the production of diacylglycerol (DAG), which directly activates TRPC3 and TRPC6.[3][4][5] The subsequent influx of calcium through these channels activates the calcium/calmodulin-dependent phosphatase calcineurin.[6] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation into the nucleus, where it orchestrates the expression of genes associated with pathological cardiac hypertrophy.[3][4][6] this compound effectively blocks this cascade at a critical early step by preventing the initial calcium influx through TRPC3 and TRPC6.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Target | Species | IC50 | Assay Conditions | Reference |

| TRPC3 | Rat | 5 nM | Patch-clamping in HEK cells | [6][7] |

| TRPC6 | Rat | 4 nM | Patch-clamping in HEK cells | [6][7] |

Table 2: In Vitro Efficacy of this compound in Cellular Models of Hypertrophy

| Cell Type | Hypertrophic Stimulus | Endpoint Measured | This compound Concentration | % Inhibition / Effect | Reference |

| HEK293T cells overexpressing TRPC3 | Angiotensin II | NFAT activation | 0.01, 0.1, 1 µM | Dose-dependent blockade | [6][7] |

| HEK293T cells overexpressing TRPC6 | Angiotensin II | NFAT activation | 0.01, 0.1, 1 µM | Dose-dependent blockade | [6] |

| Rat neonatal cardiac myocytes | Phenylephrine (20 µM) | Calcium entry | 10 µM | Blockade of calcium entry | [7] |

| HEK293T cells, neonatal and adult cardiac myocytes | Angiotensin II or Endothelin-1 | Cell hypertrophy signaling | Not specified | Dose-dependent blockade | [6] |

Table 3: In Vivo Efficacy and Pharmacokinetic Properties

| Species | Model | Key Findings | Limitations | Reference |

| Mice and Rats | Pressure overload | Antifibrotic effects observed | Rapid metabolism and high protein binding limited in vivo efficacy for hypertrophy | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathway of Cardiac Hypertrophy and this compound Intervention

References

- 1. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. scispace.com [scispace.com]

- 4. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

GSK2332255B: A Technical Whitepaper on a Potent Dual TRPC3/TRPC6 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2332255B is a potent and selective small-molecule antagonist of the transient receptor potential canonical (TRPC) channels TRPC3 and TRPC6. These ion channels are implicated in the pathophysiology of various diseases, most notably pathological cardiac hypertrophy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, detailed protocols for relevant assays, and a visualization of its role in cellular signaling pathways.

Introduction

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in calcium signaling.[1] Among these, TRPC3 and TRPC6 have emerged as key mediators in the development of cardiac hypertrophy, a condition characterized by the thickening of the heart muscle, which can lead to heart failure.[2][3] Pathological stimuli, such as angiotensin II (Ang II) and endothelin-1 (ET-1), activate Gq-coupled protein receptors, leading to the production of diacylglycerol (DAG), which in turn activates TRPC3 and TRPC6.[4] This activation results in calcium influx and the subsequent activation of pro-hypertrophic signaling cascades, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[2][4] this compound has been developed as a selective inhibitor of both TRPC3 and TRPC6, offering a valuable tool for investigating the roles of these channels in disease and as a potential therapeutic lead.[2]

Mechanism of Action

This compound functions as a direct antagonist of TRPC3 and TRPC6 channels. By binding to these channels, it prevents the influx of cations, primarily Ca2+ and Na+, that is normally triggered by agonists such as Ang II and ET-1.[2][4] This blockade of cation entry effectively inhibits the downstream signaling events that lead to pathological cardiac hypertrophy.[2] Specifically, this compound has been shown to dose-dependently block the activation of NFAT, a key transcription factor in the hypertrophic response.[5]

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by Angiotensin II, leading to cardiac hypertrophy, and the point of intervention for this compound.

Caption: Angiotensin II signaling cascade leading to cardiac hypertrophy and its inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Potency of TRPC3/TRPC6 Antagonists

| Compound | Target | IC₅₀ (nM) | Reference |

| This compound | rat TRPC3 | 5 | [5] |

| rat TRPC6 | 4 | [5] | |

| GSK2833503A | TRPC3 | 21 | [2] |

| TRPC6 | 3 | [2] | |

| GSK2346383A (inactive control) | TRPC3/TRPC6 | >25,000 | [2] |

| GSK2402678A (inactive control) | TRPC3/TRPC6 | >25,000 | [2] |

Table 2: Selectivity Profile of this compound

| Channel/Receptor | Selectivity vs. TRPC3/TRPC6 | Reference |

| Other calcium-permeable channels | ≥100-fold | [5] |

| CaV1.2 | >10,000-fold | [2] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉ClFN₃O₃S | [6] |

| Molecular Weight | 411.88 g/mol | [6] |

| Boiling Point | 542.7±60.0 °C at 760 mmHg | [6] |

| Density | 1.4±0.1 g/cm³ | [6] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for determining the inhibitory effect of this compound on TRPC3 and TRPC6 channels heterologously expressed in HEK293T cells.[4][7]

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp experiments.

Materials:

-

HEK293T cells

-

Plasmids encoding human TRPC3 and TRPC6

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH)

-

This compound stock solution in DMSO

Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells in DMEM. Co-transfect cells with plasmids encoding the desired TRPC channel and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

-

Cell Plating: 24 hours post-transfection, plate the cells onto glass coverslips.

-

Patch-Clamp Recording:

-

Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

-

Identify transfected cells by fluorescence.

-

Using a glass micropipette filled with the internal solution, form a gigaohm seal with the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit channel currents.

-

Establish a stable baseline current.

-

Perfuse the chamber with external solution containing the desired concentration of this compound.

-

Record the current inhibition.

-

-

Data Analysis: Measure the peak inward and outward currents before and after drug application. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

NFAT-Luciferase Reporter Assay

This assay measures the effect of this compound on Angiotensin II-induced NFAT activation in HEK293T cells.[5]

Experimental Workflow:

References

- 1. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]

- 3. Transverse aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Last universal common ancestor - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Biological Targets and Mechanism of Action

An In-depth Technical Guide to the Biological Targets of GSK2332255B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets and mechanism of action of this compound, a potent and selective antagonist of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 ion channels. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

This compound is a small molecule inhibitor that potently and selectively targets the TRPC3 and TRPC6 ion channels.[1][2][3] These channels are non-selective cation channels that play a crucial role in calcium signaling pathways.[3][4] Upregulation and increased activity of TRPC3 and TRPC6 are associated with the pathophysiology of cardiac hypertrophy, a condition characterized by the thickening of the heart muscle.[2][3]

The primary mechanism of action of this compound is the blockade of TRPC3 and TRPC6 channels, thereby inhibiting the influx of calcium into cells.[1] This reduction in intracellular calcium levels subsequently suppresses the downstream calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][3] The calcineurin-NFAT pathway is a key regulator of hypertrophic gene expression in cardiac myocytes.[3] By inhibiting this pathway, this compound effectively blocks the signaling cascade that leads to pathological cardiac hypertrophy.[2][5]

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound have been characterized using various in vitro assays. The following table summarizes the key quantitative data.

| Target | Assay Type | Cell Line | IC50 | Selectivity | Reference |

| Rat TRPC3 | Patch Clamp | HEK293 | 5 nM | ≥100-fold vs. other Ca2+ channels | [1][3] |

| Rat TRPC6 | Patch Clamp | HEK293 | 4 nM | ≥100-fold vs. other Ca2+ channels | [1][3] |

| Human TRPC3 | Not Specified | Not Specified | 3-21 nM (range with GSK2833503A) | Not Specified | [2][5] |

| Human TRPC6 | Not Specified | Not Specified | 3-21 nM (range with GSK2833503A) | Not Specified | [2][5] |

| Cav1.2 | Not Specified | Not Specified | >10,000-fold higher than TRPC3/6 | High | [3] |

| hERG | Not Specified | Not Specified | > 50 µM | High | [3] |

| Nav1.5 | Not Specified | Not Specified | > 3.3 µM | High | [3] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for IC50 Determination

This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound on TRPC3 and TRPC6 channels expressed in a heterologous system.

Objective: To measure the inhibitory effect of this compound on TRPC3/6 channel currents.

Materials:

-

HEK293 cells stably expressing rat or human TRPC3 or TRPC6

-

Cell culture reagents

-

Patch clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2)

-

This compound stock solution (in DMSO)

-

Channel agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)

Procedure:

-

Cell Preparation: Plate HEK293 cells expressing the target channel onto glass coverslips 24-48 hours prior to the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip to the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch clamp configuration on a target cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.

-

-

Agonist Application: Perfuse the cell with an agonist-containing external solution to activate the TRPC3/6 channels and record the resulting increase in current.

-

This compound Application: Once a stable agonist-induced current is achieved, co-perfuse with increasing concentrations of this compound.

-

Data Analysis:

-

Measure the peak inward and outward currents at each concentration of this compound.

-

Normalize the current inhibition to the maximal agonist-induced current.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

NFAT Activation Assay

This protocol details a reporter gene assay to assess the functional inhibition of the downstream signaling pathway of TRPC3/6 by this compound.

Objective: To measure the effect of this compound on angiotensin II (Ang II)-induced NFAT activation.

Materials:

-

HEK293T cells

-

Plasmids: pCDNA-TRPC3 or pCDNA-TRPC6, NFAT-luciferase reporter, and a control reporter (e.g., Renilla luciferase)

-

Lipofectamine or other transfection reagent

-

Cell culture reagents

-

Angiotensin II

-

This compound

-

Luciferase assay reagent

Procedure:

-

Transfection: Co-transfect HEK293T cells with the TRPC channel expression plasmid, the NFAT-luciferase reporter plasmid, and the control reporter plasmid.

-

Cell Plating: Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with Angiotensin II (e.g., 1 µM) for 6-8 hours to activate the Gq-coupled receptor pathway leading to TRPC3/6 activation.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis:

-

Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the fold induction of NFAT activity by Ang II relative to unstimulated cells.

-

Determine the percent inhibition of Ang II-induced NFAT activation by this compound at each concentration.

-

Plot the percent inhibition against the this compound concentration to determine the IC50.

-

Visualizations

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: The Signaling Pathway of Dabrafenib (GSK208451)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dabrafenib (Tafinlar®) is a potent and selective inhibitor of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway, when constitutively activated by mutations in the BRAF gene, plays a critical role in cell proliferation, differentiation, and survival, and is a major driver in several cancers, most notably melanoma. This document provides a comprehensive overview of the Dabrafenib signaling pathway, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological and experimental workflows.

The MAPK Signaling Pathway and the Role of BRAF

The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial signaling cascade that transduces extracellular signals to the nucleus, leading to the regulation of various cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which in turn activate the small G-protein Ras. Activated Ras recruits and activates the Raf family of serine/threonine kinases (ARAF, BRAF, CRAF). Raf kinases then phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors, leading to changes in gene expression that promote cell growth, proliferation, and survival.

Mutations in the BRAF gene, particularly the V600E substitution, result in a constitutively active BRAF kinase that signals independently of upstream Ras activation. This leads to aberrant and uncontrolled activation of the MAPK pathway, driving tumorigenesis.

Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib on BRAF.

Mechanism of Action of Dabrafenib

Dabrafenib is a reversible, ATP-competitive inhibitor of the BRAF kinase. It exhibits high selectivity for the mutated BRAF V600E form but also inhibits wild-type BRAF and CRAF kinases, albeit at higher concentrations. By binding to the ATP-binding site of the kinase domain of BRAF V600E, Dabrafenib prevents the phosphorylation and activation of downstream MEK, leading to the suppression of the MAPK pathway. This inhibition of downstream signaling results in decreased cell proliferation and induction of apoptosis in BRAF V600E-mutant tumor cells.

A paradoxical activation of the MAPK pathway can occur in cells with wild-type BRAF and an upstream mutation (e.g., in Ras). In these cells, Dabrafenib binding to one BRAF protomer in a dimer can allosterically transactivate the other protomer, leading to MEK/ERK activation. This is the underlying reason why Dabrafenib is contraindicated in patients with wild-type BRAF tumors.

Caption: Competitive inhibition of BRAF V600E by Dabrafenib.

Quantitative Data

The following tables summarize key quantitative data for Dabrafenib.

Table 1: In Vitro Kinase Inhibitory Activity of Dabrafenib

| Kinase Target | IC₅₀ (nM) |

| BRAF V600E | 0.8 |

| BRAF (Wild-Type) | 3.2 |

| CRAF | 5.0 |

Table 2: In Vitro Cellular Activity of Dabrafenib

| Cell Line | BRAF Status | IC₅₀ (nM) for Proliferation Inhibition |

| A375 (Melanoma) | V600E | 2.6 |

| SK-MEL-28 (Melanoma) | V600E | 1.8 |

| HT-29 (Colon) | V600E | 3.5 |

| C8161 (Melanoma) | Wild-Type | > 1000 |

Table 3: Clinical Efficacy of Dabrafenib in BRAF V600E-Mutant Metastatic Melanoma

| Clinical Trial | Treatment Arm | Overall Response Rate (ORR) | Progression-Free Survival (PFS) |

| BREAK-3 | Dabrafenib | 53% | 6.9 months |

| Dacarbazine | 19% | 2.7 months | |

| COMBI-v | Dabrafenib + Trametinib | 64% | 11.4 months |

| Vemurafenib | 51% | 7.3 months |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. BRAF V600E Kinase Assay

This assay quantifies the inhibitory activity of Dabrafenib on the BRAF V600E kinase.

-

Objective: To determine the IC₅₀ of Dabrafenib for BRAF V600E.

-

Materials: Recombinant human BRAF V600E enzyme, inactive MEK1 (substrate), ATP, Dabrafenib, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35), and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of Dabrafenib in DMSO.

-

In a 384-well plate, add the BRAF V600E enzyme, inactive MEK1, and Dabrafenib dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of Dabrafenib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

-

Caption: Workflow for the BRAF V600E kinase assay.

4.2. Cell Proliferation Assay

This assay measures the effect of Dabrafenib on the proliferation of cancer cell lines.

-

Objective: To determine the IC₅₀ of Dabrafenib for inhibiting the proliferation of BRAF V600E-mutant cells.

-

Materials: BRAF V600E-mutant cell line (e.g., A375), cell culture medium, fetal bovine serum (FBS), Dabrafenib, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of Dabrafenib.

-

Incubate for 72 hours.

-

Add the CellTiter-Glo® reagent to each well.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Plot the percentage of cell viability against the logarithm of Dabrafenib concentration and calculate the IC₅₀.

-

Caption: Workflow for the cell proliferation assay.

Conclusion

Dabrafenib is a highly effective inhibitor of the constitutively active BRAF V600E kinase, a key driver of tumorigenesis in a significant subset of cancers. Its mechanism of action involves the direct inhibition of the MAPK signaling pathway, leading to reduced cell proliferation and tumor growth. The quantitative data from in vitro and clinical studies underscore its potency and clinical benefit, particularly in combination with MEK inhibitors like Trametinib. The experimental protocols outlined provide a basis for the further investigation and characterization of BRAF inhibitors. This technical guide serves as a comprehensive resource for professionals in the fields of oncology research and drug development.

An In-depth Technical Guide to GSK2332255B: A Potent and Selective TRPC3/TRPC6 Antagonist

An Important Note on the Biological Target of GSK2332255B: Initial interest in this compound may have been associated with various signaling pathways. However, extensive research has definitively characterized this compound as a highly potent and selective antagonist of the Transient Receptor Potential Canonical 3 (TRPC3) and 6 (TRPC6) channels. It is not a Rho-kinase 1 (ROCK1) inhibitor. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and biological role as a dual inhibitor of TRPC3 and TRPC6.

Chemical Structure and Properties

This compound is a small molecule belonging to the anilino-thiazole class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C18H19ClFN3O3S[] |

| Molecular Weight | 411.88 g/mol [] |

| IUPAC Name | [5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone[] |

| SMILES String | CC1CCCN(C1C)C(=O)C2=C(SC(=N2)NC3=CC4=C(C=C3F)OCO4)Cl[] |

| CAS Number | 1366233-41-1[] |

| Synonyms | GSK-255B, (5-chloro-2-((6-fluorobenzo[d][2][3]dioxol-5-yl)amino)thiazol-4-yl)(2,3-dimethylpiperidin-1-yl)methanone[] |

| Solubility | Soluble in DMSO[] |

Mechanism of Action and Biological Activity

This compound is a potent antagonist of both TRPC3 and TRPC6 channels, which are non-selective cation channels implicated in various physiological and pathological processes, including cardiac hypertrophy.[2][4] These channels are activated by diacylglycerol (DAG) downstream of Gq-coupled protein receptors.[5][6]

Table 2: Potency and Selectivity of this compound

| Target | IC50 (nM) | Notes |

| Rat TRPC3 | 5[7] | Determined by patch-clamping in HEK cells expressing the channel.[2] |

| Rat TRPC6 | 4[7] | Determined by patch-clamping in HEK cells expressing the channel.[2] |

This compound exhibits high selectivity for TRPC3/6, with over 100-fold selectivity against other calcium-permeable channels.[7] For instance, its IC50 for the voltage-gated calcium channel Cav1.2 is greater than 10,000 nM.[2]

Signaling Pathways

The primary signaling pathway inhibited by this compound involves the activation of TRPC3 and TRPC6 channels by angiotensin II (Ang II) in cardiomyocytes, a key process in the development of cardiac hypertrophy.[5][8] The influx of cations through these channels leads to membrane depolarization, subsequent activation of L-type calcium channels, and an increase in intracellular calcium. This rise in calcium activates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade, promoting the expression of hypertrophic genes.[5][6]

Caption: Angiotensin II signaling cascade leading to cardiac hypertrophy via TRPC3/6 activation.

Experimental Protocols

The potency of this compound against TRPC3 and TRPC6 channels is determined using whole-cell patch-clamp recordings in a heterologous expression system, such as HEK293 cells stably expressing the target channel.

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transfected with plasmids encoding for human TRPC3 or TRPC6.

-

Electrophysiological Recording:

-

Whole-cell currents are recorded using a patch-clamp amplifier.

-

The standard voltage ramp protocol typically involves an 80 ms step at -80 mV, followed by a 320 ms ramp to +80 mV, and a 40 ms step at +80 mV, applied at regular intervals.

-

The extracellular solution contains physiological concentrations of ions, and the intracellular (pipette) solution is cesium-based to block potassium channels.

-

-

Channel Activation and Inhibition:

-

TRPC channels are activated by applying a Gq-coupled receptor agonist (e.g., carbachol if a muscarinic receptor is co-expressed) or a DAG analog.

-

After establishing a stable baseline current, increasing concentrations of this compound are applied to the extracellular solution.

-

-

Data Analysis: The inhibitory effect is measured as the percentage reduction in the agonist-induced current. The IC50 value is calculated by fitting the concentration-response data to a standard logistical equation.

Caption: Experimental workflow for determining the IC50 of this compound.

The ability of this compound to block the downstream effects of TRPC3/6 activation can be assessed using an NFAT-luciferase reporter assay.[9]

-

Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids for the Angiotensin II type 1 receptor (AT1R), the target TRPC channel (TRPC3 or TRPC6), an NFAT-luciferase reporter, and a control luciferase reporter (e.g., CMV-luc) for normalization.[2]

-

Compound Treatment and Stimulation:

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Cells are then stimulated with Angiotensin II to activate the AT1R and the downstream signaling cascade.[7]

-

-

Luciferase Assay:

-

After a suitable incubation period (e.g., 24 hours), cells are lysed.

-

Luciferase activity is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay system used.

-

-

Data Analysis: The NFAT-luciferase signal is normalized to the control luciferase signal. The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated versus untreated, Ang II-stimulated cells.

Pharmacokinetics and In Vivo Studies

While this compound is a potent and selective tool for in vitro studies, its application in vivo has been limited.[4] Studies in mice and rats have shown that the compound undergoes rapid metabolism and exhibits high protein binding.[4] These pharmacokinetic properties result in low systemic exposure after administration, making it challenging to achieve sustained therapeutic concentrations in vivo. Despite these limitations, some anti-fibrotic effects have been observed in a mouse model of pressure overload.[4] Further development of this chemical series would require modifications to improve its pharmacokinetic profile.

References

- 2. pnas.org [pnas.org]

- 3. (PDF) TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy. (2006) | Naoya Onohara | 399 Citations [scispace.com]

- 4. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Angiotensin II and norepinephrine activate specific calcineurin-dependent NFAT transcription factor isoforms in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of GSK2332255B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2332255B is a potent and selective antagonist of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 ion channels.[1][2] These channels are implicated in the pathophysiology of various cardiovascular diseases, particularly pathological cardiac hypertrophy.[3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and data presented for ease of comparison. While specific details regarding the synthesis and pharmacokinetics of this compound are limited in publicly available literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in the field of cardiovascular drug discovery.

Introduction: Targeting TRPC3 and TRPC6 in Cardiac Disease

Pathological cardiac hypertrophy, a key risk factor for heart failure, is characterized by an increase in cardiomyocyte size and the reactivation of fetal gene programs. This process is often driven by neurohormonal and mechanical stress, leading to sustained increases in intracellular calcium concentration.[3][4][5] The TRPC3 and TRPC6 ion channels, which are non-selective cation channels, have emerged as critical mediators of this pathological calcium influx.[3][4][5] Both channels are upregulated in response to cardiac stress and have been shown to be activated downstream of Gq-protein coupled receptors (GPCRs), such as the angiotensin II type 1 receptor (AT1R).[3] The discovery of selective inhibitors for TRPC3 and TRPC6, therefore, represents a promising therapeutic strategy for the treatment of cardiac hypertrophy and heart failure.

Discovery of this compound: An Anilino-Thiazole Based Antagonist

This compound was identified through a lead optimization program focused on an anilino-thiazole pharmacophore. This chemical scaffold was found to yield potent blockers of TRPC3 and TRPC6 channels. While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of related anilino-thiazole derivatives has been described in the literature. These syntheses typically involve the reaction of a substituted 2-aminobenzothiazole with an appropriate aromatic aldehyde, followed by cyclization with mercaptoacetic acid.

Mechanism of Action

This compound is a potent and selective dual inhibitor of TRPC3 and TRPC6 channels.[1][2] It exerts its effects by blocking the influx of cations, primarily Ca2+, through these channels, thereby attenuating the downstream signaling cascades that lead to pathological cardiac hypertrophy.

In Vitro Potency and Selectivity

This compound has demonstrated low nanomolar potency against both rat TRPC3 and TRPC6 channels.[1][2] Importantly, it exhibits high selectivity for TRPC3/6 over other calcium-permeable channels, a critical attribute for a therapeutic candidate.[1][2]

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. Other Channels | Reference |

| rat TRPC3 | 5 | ≥100-fold | [1][2] |

| rat TRPC6 | 4 | ≥100-fold | [1][2] |

| CaV1.2 | >10,000 | - | [4] |

| hERG | >50,000 | - | [4] |

| NaV1.5 | >3,300 | - | [4] |

Signaling Pathway

This compound inhibits the signaling pathway activated by agonists such as Angiotensin II (Ang II) and Endothelin-1 (ET-1), which are known to induce cardiac hypertrophy.[3][5] The binding of these agonists to their respective Gq-coupled receptors activates Phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG directly activates TRPC3 and TRPC6 channels, causing an influx of Ca2+. This rise in intracellular Ca2+ activates calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus and the activation of hypertrophic gene transcription. This compound blocks the initial Ca2+ entry through TRPC3/6, thus inhibiting this entire cascade.

Experimental Protocols

The following are representative protocols for key in vitro and in vivo assays used in the characterization of TRPC3/6 inhibitors like this compound.

In Vitro Assays

This protocol is used to directly measure the inhibitory effect of a compound on TRPC6 channel currents.

Materials:

-

HEK293 cells stably expressing human TRPC6.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

-

TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).

-

Test compound (this compound).

-

Patch-clamp rig with amplifier and data acquisition software.

Procedure:

-

Plate HEK293-TRPC6 cells onto glass coverslips 24-48 hours before the experiment.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

-

Establish a gigaohm seal with a target cell and then rupture the membrane to achieve whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV and record baseline currents.

-

Apply a voltage ramp from -100 mV to +100 mV to elicit currents.

-

Perfuse the cell with the external solution containing a TRPC6 agonist (e.g., 100 µM OAG) to activate the channels and record the resulting current.

-

After a stable agonist-induced current is achieved, co-perfuse with the agonist and the test compound (this compound) at various concentrations.

-

Record the inhibition of the TRPC6 current and calculate the IC50 value.

This assay measures the functional consequence of TRPC3/6 inhibition on the downstream NFAT signaling pathway.[6][7][8]

Materials:

-

HEK293T cells.

-

Plasmids: NFAT-luciferase reporter, AT1 receptor, and a control reporter (e.g., Renilla luciferase).

-

Transfection reagent.

-

Angiotensin II.

-

Test compound (this compound).

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Co-transfect HEK293T cells with the NFAT-luciferase reporter, AT1 receptor, and control reporter plasmids.

-

After 24 hours, pre-incubate the cells with various concentrations of the test compound or vehicle for 30 minutes.

-

Stimulate the cells with Angiotensin II (e.g., 100 nM) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the dose-dependent inhibition of Ang II-induced NFAT activation by the test compound.

In Vivo Model: Transverse Aortic Constriction (TAC) in Mice

The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure, mimicking human aortic stenosis.[2][3][9][10][11]

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Anesthesia (e.g., isoflurane).

-

Surgical instruments (forceps, scissors, retractors, needle holder).

-

Suture material (e.g., 7-0 silk).

-

A blunt needle of a specific gauge (e.g., 27-gauge) to standardize the constriction.

-

Ventilator.

Procedure:

-

Anesthetize the mouse and place it in a supine position.

-

Perform a thoracotomy to expose the aortic arch.

-

Isolate the transverse aorta between the innominate and left common carotid arteries.

-

Pass a suture underneath the aorta.

-

Place the blunt needle alongside the aorta and tie the suture snugly around both the aorta and the needle.

-

Quickly remove the needle, leaving a standardized constriction of the aorta.

-

Close the chest and suture the skin incision.

-

Administer analgesics and monitor the animal during recovery.

-

The development of cardiac hypertrophy can be assessed at various time points post-surgery (e.g., 2-4 weeks) using echocardiography, histological analysis, and gene expression analysis. The efficacy of a test compound like this compound would be evaluated by administering it to the animals during the post-operative period and comparing the degree of cardiac hypertrophy to a vehicle-treated control group.

Pharmacokinetics and Development Challenges

Despite its high in vitro potency, the in vivo application of this compound has been challenging. Studies have indicated that the compound suffers from rapid metabolism and high protein binding, leading to poor oral bioavailability and difficulty in maintaining effective plasma concentrations in rodent models.[3][5][12] These pharmacokinetic limitations have hindered its progression into further preclinical and potentially clinical development. Further medicinal chemistry efforts would be required to improve the drug-like properties of this compound class while retaining the potent and selective TRPC3/6 inhibitory activity.

Clinical Development Status

To date, there is no publicly available information suggesting that this compound has entered clinical trials. Its development appears to be confined to the preclinical research stage.

Conclusion

This compound is a valuable research tool and a testament to the potential of targeting TRPC3 and TRPC6 for the treatment of cardiovascular diseases. Its discovery has significantly contributed to the understanding of the role of these channels in pathological cardiac hypertrophy. While its own developmental path has been hampered by pharmacokinetic challenges, the knowledge gained from its study provides a strong foundation for the development of future generations of TRPC3/6 inhibitors with improved therapeutic potential. This technical guide provides a consolidated resource for researchers aiming to build upon this important work.

References

- 1. benchchem.com [benchchem.com]

- 2. The experimental model of transition from compensated cardiac hypertrophy to failure created by transverse aortic constriction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mmpc.org [mmpc.org]

- 4. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Angiotensin II and norepinephrine activate specific calcineurin-dependent NFAT transcription factor isoforms in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]

- 9. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. pnas.org [pnas.org]

The Role of GSK2332255B in Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2332255B is a potent and selective antagonist of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels. These non-selective cation channels, particularly permeable to Ca2+, are implicated in a variety of physiological and pathophysiological processes. Notably, their upregulation and activation are linked to the development of pathological cardiac hypertrophy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating calcium signaling, and detailed protocols for its experimental application.

Core Mechanism of Action: Inhibition of TRPC3/6-Mediated Calcium Influx

This compound exerts its effects by directly blocking the ion-conducting pore of TRPC3 and TRPC6 channels. This inhibition prevents the influx of cations, primarily Ca2+, into the cell following channel activation. In the context of cardiac hypertrophy, TRPC3 and TRPC6 are activated downstream of Gq-protein coupled receptors (Gq-GPCRs), such as the angiotensin II type 1 receptor (AT1R) and the endothelin-1 receptor (ET-1R). Agonist binding to these receptors triggers a signaling cascade that leads to the opening of TRPC3/6 channels, resulting in a sustained increase in intracellular calcium concentration. This elevated calcium is a critical second messenger that activates various hypertrophic signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. By blocking this initial calcium entry, this compound effectively attenuates the downstream signaling events that drive pathological cardiac remodeling.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound.

| Target | IC50 (nM) | Assay Type | Cell Line | Reference |

| Rat TRPC3 | 5 | Patch Clamp | HEK293 | [1][2] |

| Rat TRPC6 | 4 | Patch Clamp | HEK293 | [1][2] |

| Off-Target | IC50 | Assay Type | Reference |

| CaV1.2 | >10,000-fold selectivity | Patch Clamp | [2] |

| hERG | >50 µM | Not Specified | [2] |

| NaV1.5 | >3.3 µM | Not Specified | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.

Caption: this compound Signaling Pathway Inhibition.

Caption: Experimental Workflow for this compound Characterization.

Experimental Protocols

NFAT-Luciferase Reporter Assay in HEK293T Cells

This assay is designed to quantify the activation of the NFAT signaling pathway in response to Gq-GPCR stimulation and its inhibition by this compound.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

NFAT-luciferase reporter plasmid

-

TRPC3 or TRPC6 expression plasmid

-

AT1R or ET-1R expression plasmid

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Angiotensin II or Endothelin-1

-

This compound

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

-

Transfection: Co-transfect the cells with the NFAT-luciferase reporter plasmid, the respective TRPC and GPCR expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24-48 hours.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.

-

Agonist Stimulation: Stimulate the cells with an EC80 concentration of Angiotensin II or Endothelin-1 and incubate for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

-

Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized data as a function of this compound concentration to determine the IC50 value.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to directly measure the ion channel activity of TRPC3/6 and determine the inhibitory potency of this compound.

Materials:

-

HEK293 cells stably or transiently expressing TRPC3 or TRPC6

-

Patch clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries

-

Microforge

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH)

-

This compound stock solution

-

Channel agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)

Protocol:

-

Cell Plating: Plate the transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Cell Patching: Obtain a gigaohm seal on a single cell and establish a whole-cell configuration.

-

Channel Activation: Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to record baseline currents. Perfuse the cell with an external solution containing a TRPC channel agonist (e.g., 100 µM OAG) to activate the channels.

-

Inhibitor Application: Once a stable current is established, perfuse the cell with an external solution containing the agonist and varying concentrations of this compound.

-

Data Recording: Record the current at each concentration of the inhibitor.

-

Data Analysis: Measure the peak inward and outward currents at specific voltages. Plot the percentage of current inhibition as a function of this compound concentration to calculate the IC50.

Induction of Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes how to induce a hypertrophic response in primary cardiac cells, a key model for studying the effects of this compound.

Materials:

-

NRVMs isolated from 1-2 day old Sprague-Dawley rat pups

-

Plating medium: DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM bromodeoxyuridine (BrdU)

-

Serum-free medium: DMEM/F12 with 1% Penicillin-Streptomycin

-

Angiotensin II

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI

-

Fluorescence microscope

Protocol:

-

Cell Isolation and Plating: Isolate NRVMs and pre-plate for 1-2 hours to enrich for myocytes. Seed the myocytes on collagen-coated plates and culture in plating medium for 24 hours.

-

Serum Starvation: Replace the plating medium with serum-free medium and incubate for 24 hours to synchronize the cells.

-

Treatment: Treat the cells with this compound or vehicle for 30 minutes, followed by the addition of Angiotensin II (e.g., 1 µM).

-

Incubation: Incubate the cells for 48-72 hours.

-

Staining: Fix and permeabilize the cells. Stain with fluorescently labeled phalloidin to visualize the actin cytoskeleton and DAPI to visualize the nuclei.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ). An increase in cell surface area is indicative of hypertrophy.

Calcium Imaging with Fura-2 AM

This method allows for the measurement of intracellular calcium concentration changes in response to agonist stimulation and inhibition by this compound.

Materials:

-

Cultured cardiac myocytes or other relevant cell types

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Agonist (e.g., Angiotensin II)

-

This compound

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Protocol:

-

Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

-

Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Compound Addition: Add this compound or vehicle and continue recording.

-

Agonist Stimulation: Add the agonist to stimulate calcium influx.

-

Data Acquisition: Continue to acquire images for several minutes to capture the full calcium response.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TRPC3 and TRPC6 channels in calcium signaling. Its high potency and selectivity make it a suitable probe for dissecting the involvement of these channels in various cellular processes, particularly in the context of pathological cardiac hypertrophy. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies and further elucidate the intricate mechanisms of calcium-dependent signaling pathways.

References

Methodological & Application

Application Notes and Protocols for GSK2332255B: A Potent TRPC3/6 Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK2332255B is a potent and selective antagonist of the transient receptor potential canonical (TRPC) 3 and TRPC6 channels.[1][2] These non-selective cation channels are implicated in the pathophysiology of various diseases, particularly in pathological cardiac hypertrophy.[2] this compound exerts its effects by blocking the influx of calcium (Ca2+) through TRPC3 and TRPC6, thereby inhibiting downstream signaling cascades, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which are crucial for the hypertrophic response. These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

| Target | Species | Assay | IC50 (nM) | Reference |

| TRPC3 | Rat | Patch Clamp | 5 | [1] |

| TRPC6 | Rat | Patch Clamp | 4 | [1] |

Table 2: Functional Inhibition by this compound in Cellular Assays

| Cell Type | Agonist | Assay | This compound Concentration (µM) | Observed Effect | Reference |

| HEK293T cells overexpressing TRPC3 | Angiotensin II | NFAT-luciferase | 0.01, 0.1, 1 | Dose-dependent blockade of NFAT activation | |

| HEK293T cells overexpressing TRPC6 | Angiotensin II | NFAT-luciferase | 0.01, 0.1, 1 | Dose-dependent blockade of NFAT activation | |

| Neonatal rat cardiac myocytes | Phenylephrine (20 µM) | Calcium Influx | 10 | Complete prevention of stimulated calcium entry |

Signaling Pathway and Experimental Workflow

Signaling Pathway of TRPC3/6 in Cardiac Hypertrophy and Inhibition by this compound

References

Application Notes and Protocols for GSK2332255B in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2332255B is a potent and selective antagonist of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels.[1][2][3] These non-selective cation channels are implicated in various physiological and pathophysiological processes, including cardiac hypertrophy, by modulating intracellular calcium concentrations.[2][3][4][5] this compound offers a valuable tool for investigating the roles of TRPC3 and TRPC6 in cellular signaling pathways and for exploring their potential as therapeutic targets. These application notes provide detailed protocols for utilizing this compound in cell culture experiments.

Mechanism of Action

This compound selectively inhibits TRPC3 and TRPC6 channels, thereby blocking the influx of cations, including Ca2+, into the cell.[1][2] In many cell types, these channels are activated downstream of Gαq-coupled G protein-coupled receptors (GPCRs) and by other stimuli like mechanical stress.[2][5] The resulting increase in intracellular Ca2+ can activate various signaling cascades, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is a key regulator of hypertrophic gene expression in cardiac myocytes.[2][4][5] By blocking TRPC3/6, this compound effectively attenuates these downstream signaling events.[2]

Signaling Pathway

Data Presentation

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Cell Type | Assay Method |

| rat TRPC3 | 5 | HEK cells | Patch-clamping |

| rat TRPC6 | 4 | HEK cells | Patch-clamping |